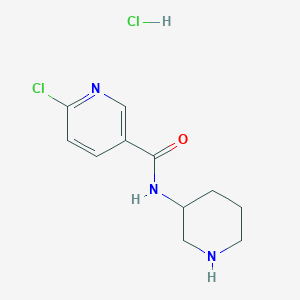![molecular formula C10H12ClNOS B2608953 N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide CAS No. 2411277-10-4](/img/structure/B2608953.png)
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of adenosine A1 receptor agonists. It has been extensively studied for its potential use in scientific research due to its ability to selectively activate the adenosine A1 receptor.
Mechanism Of Action
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide selectively activates the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the adenosine A1 receptor leads to a variety of downstream effects, including the inhibition of adenylyl cyclase, the activation of potassium channels, and the inhibition of calcium channels. These effects ultimately lead to a reduction in cellular excitability and a decrease in neurotransmitter release.
Biochemical and Physiological Effects
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide has a variety of biochemical and physiological effects, including the reduction of heart rate and blood pressure, the inhibition of platelet aggregation, and the reduction of neuronal excitability. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide is its high selectivity for the adenosine A1 receptor, which allows for more precise targeting of this receptor in scientific research. However, one of the limitations of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide is its short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are many potential future directions for the study of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide. One area of research could be the development of more potent and selective adenosine A1 receptor agonists. Another area of research could be the investigation of the potential therapeutic uses of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide in the treatment of various diseases, such as Parkinson's disease, hypertension, and cardiac ischemia. Additionally, further research could be conducted to better understand the mechanisms underlying the neuroprotective effects of N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide.
Synthesis Methods
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-chlorothiophene with propargylamine followed by the reaction with acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide.
Scientific Research Applications
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide has been extensively studied for its potential use in scientific research. It has been shown to have neuroprotective effects, as well as potential therapeutic uses in the treatment of cardiac ischemia, arrhythmias, and hypertension. N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function and reduce the severity of symptoms in animal models.
properties
IUPAC Name |
N-[1-(5-chlorothiophen-2-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-3-7(12-10(13)4-2)8-5-6-9(11)14-8/h4-7H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODXRXUKPHFXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(S1)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-Chlorothiophen-2-yl)propyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-7-hydroxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2608871.png)
![2-Chloro-N-[(1-methylsulfonylazetidin-3-yl)methyl]propanamide](/img/structure/B2608872.png)
![4-(4-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608875.png)
![N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2608877.png)



![3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine](/img/structure/B2608884.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608885.png)
![N-(2-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2608886.png)


![7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2608891.png)
![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2608893.png)